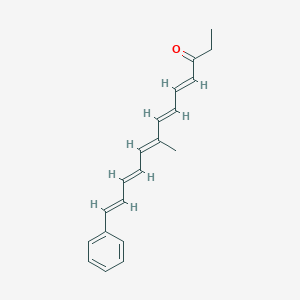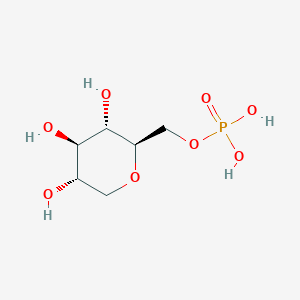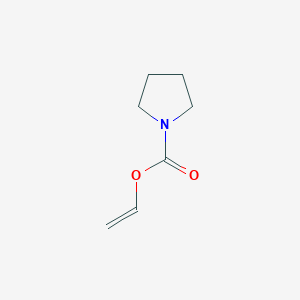
2,5-Diaminobenzene-1,4-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diaminobenzene-1,4-dithiol (DABDT) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a sulfur-containing aromatic compound that has two amine groups and two thiol groups, making it a versatile molecule for various chemical reactions. In
Mécanisme D'action
2,5-Diaminobenzene-1,4-dithiol has a unique structure that allows it to participate in various chemical reactions. The two amine groups and two thiol groups can act as both electron donors and acceptors, making it a versatile molecule for various chemical reactions. The mechanism of action of 2,5-Diaminobenzene-1,4-dithiol depends on the specific application and reaction it is involved in.
Effets Biochimiques Et Physiologiques
2,5-Diaminobenzene-1,4-dithiol has been found to have minimal toxicity and does not have any known physiological effects. However, it has been found to have potential applications in drug delivery and imaging due to its ability to form stable complexes with metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-Diaminobenzene-1,4-dithiol in lab experiments include its versatility, stability, and low toxicity. It can be used in various chemical reactions and can form stable complexes with metal ions. However, the limitations of using 2,5-Diaminobenzene-1,4-dithiol include the multi-step synthesis process and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for 2,5-Diaminobenzene-1,4-dithiol research, including its potential applications in drug delivery, imaging, and materials science. One potential application is the use of 2,5-Diaminobenzene-1,4-dithiol as a ligand for metal ions in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery. Another potential application is the use of 2,5-Diaminobenzene-1,4-dithiol as a reducing agent in the synthesis of nanoparticles for imaging and drug delivery. Overall, 2,5-Diaminobenzene-1,4-dithiol has the potential to be a useful molecule for various scientific research fields.
Applications De Recherche Scientifique
2,5-Diaminobenzene-1,4-dithiol has been used in various scientific research fields, including materials science, biochemistry, and nanotechnology. It has been found to have unique properties that make it a useful molecule for various applications. In materials science, 2,5-Diaminobenzene-1,4-dithiol has been used as a ligand for metal ions to create metal complexes with interesting properties. In biochemistry, 2,5-Diaminobenzene-1,4-dithiol has been used as a reducing agent to study protein disulfide bonds. In nanotechnology, 2,5-Diaminobenzene-1,4-dithiol has been used as a precursor for the synthesis of gold nanoparticles.
Propriétés
Numéro CAS |
15657-79-1 |
|---|---|
Nom du produit |
2,5-Diaminobenzene-1,4-dithiol |
Formule moléculaire |
C6H8N2S2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
2,5-diaminobenzene-1,4-dithiol |
InChI |
InChI=1S/C6H8N2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 |
Clé InChI |
AHUNLCWALDZRQE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S)N)S)N |
SMILES canonique |
C1=C(C(=CC(=C1S)N)S)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)



![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)

![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)




